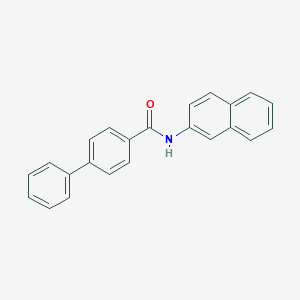

N-naphthalen-2-yl-4-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H17NO |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-naphthalen-2-yl-4-phenylbenzamide |

InChI |

InChI=1S/C23H17NO/c25-23(24-22-15-14-18-8-4-5-9-21(18)16-22)20-12-10-19(11-13-20)17-6-2-1-3-7-17/h1-16H,(H,24,25) |

InChI Key |

GCWIUFIWDMBRNO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Advanced Structural Characterization and Conformational Analysis of N Naphthalen 2 Yl 4 Phenylbenzamide

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior

Solvatochromism Studies and Solvent Polarity Effects

Solvatochromism is the phenomenon where the color of a chemical compound, and more specifically its absorption or emission spectrum, changes with the polarity of the solvent it is dissolved in. This effect provides valuable insights into the electronic structure of a molecule and its interactions with the surrounding solvent environment.

A study of N-naphthalen-2-yl-4-phenylbenzamide would involve recording its UV-Visible absorption spectra in a range of solvents with varying polarities, from non-polar (e.g., hexane) to highly polar (e.g., water or ethanol). The position of the maximum absorption wavelength (λmax) would be recorded for each solvent. A shift in λmax as the solvent polarity increases indicates solvatochromic behavior.

Positive Solvatochromism (Bathochromic Shift): A shift to a longer wavelength (red shift) with increasing solvent polarity. This typically occurs when the excited state of the molecule is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.

Negative Solvatochromism (Hypsochromic Shift): A shift to a shorter wavelength (blue shift) with increasing solvent polarity. This suggests the ground state is more polar and is preferentially stabilized by polar solvents.

Given the extended π-conjugated system and the polar amide group in this compound, it is expected to exhibit solvatochromism. The data would likely be presented in a table format, correlating the solvent polarity with the observed absorption maximum.

Table 1: Illustrative Solvatochromism Data for an Aromatic Amide (Note: This table is a representative example to illustrate how experimental data for this compound would be presented; specific values for this compound are not currently available.)

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| Hexane | 1.88 | 310 |

| Toluene | 2.38 | 315 |

| Dichloromethane | 8.93 | 322 |

| Acetone | 20.7 | 325 |

| Ethanol | 24.5 | 328 |

| Dimethyl Sulfoxide | 46.7 | 335 |

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Crystal Packing

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide detailed information on the molecular conformation of this compound and the various intermolecular forces that govern its packing in the crystal lattice.

Determination of Crystal System and Space Group

The first step in crystal structure analysis is the determination of the unit cell parameters and the crystal's symmetry, which define its crystal system and space group. Related aromatic amides frequently crystallize in common, lower-symmetry systems such as monoclinic or orthorhombic. For instance, the isomeric compound N-(naphthalen-1-yl)benzamide crystallizes in the orthorhombic system. nih.gov

Table 2: Crystallographic Data for an Isomer, N-(naphthalen-1-yl)benzamide (This data is for a related compound and serves as an example of the parameters that would be determined for this compound.)

| Parameter | Value nih.gov |

| Formula | C17H13NO |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.2630 (8) |

| b (Å) | 9.3792 (9) |

| c (Å) | 33.806 (3) |

| Volume (ų) | 2620.0 (4) |

| Z (Molecules/unit cell) | 8 |

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

X-ray diffraction analysis provides the precise coordinates of each atom, allowing for the calculation of all bond lengths, bond angles, and torsion angles within the molecule. This data reveals the exact molecular geometry in the solid state. For this compound, key parameters would include:

The C=O and C-N bond lengths of the central amide linkage.

The planarity of the amide group (-CO-NH-).

The torsion angles defining the relative orientations of the 4-phenylbenzoyl and the naphthalen-2-yl groups with respect to the amide plane.

In similar structures, such as N-(naphthalen-1-yl)benzamide, the amide N-H and C=O bonds are typically found to be in an anti conformation. nih.govresearchgate.net The dihedral angle between the naphthalene (B1677914) and phenyl ring systems is a critical parameter, indicating significant twisting of the molecular backbone. In the case of the naphthalen-1-yl isomer, this angle is 86.63 (5)°. nih.govresearchgate.net

Table 3: Selected Torsion Angles for an Isomeric Compound (Data for N-(naphthalen-1-yl)benzamide illustrates the type of conformational data obtained from X-ray crystallography.)

| Angle | Description | Value (°) nih.gov |

| Dihedral Angle | Naphthalene Ring System vs. Phenyl Ring | 86.63 (5) |

Investigation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The packing of molecules within the crystal is directed by a network of non-covalent intermolecular interactions. For this compound, the primary interactions expected are hydrogen bonds and π-π stacking.

Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules of this compound would be linked into chains or dimers via intermolecular N-H···O=C hydrogen bonds. nih.govresearchgate.net The geometry of these bonds (donor-acceptor distance and angle) is a key aspect of the crystal packing analysis.

Table 4: Typical Hydrogen Bond Geometry in Aromatic Amides (Based on data from N-(naphthalen-1-yl)benzamide.)

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N—H···O | 0.86 | 2.21 | 3.03 | 160 |

(Note: The data provided is for a closely related isomer and serves as a representative example.) nih.gov

Computational Chemistry and Theoretical Characterization of N Naphthalen 2 Yl 4 Phenylbenzamide

Density Functional Theory (DFT) Studies for Ground State Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. acs.org It is particularly effective for calculating the properties of large organic molecules, providing a balance between accuracy and computational cost. acs.orgacs.org

Geometry optimization is a computational process to find the atomic coordinates that correspond to the minimum energy of a molecule, representing its most stable three-dimensional structure. tjnpr.org This process iteratively calculates the energy and forces on each atom, adjusting their positions until a stationary point on the potential energy surface is reached. tjnpr.org For a molecule like N-naphthalen-2-yl-4-phenylbenzamide, DFT methods, such as B3LYP, are commonly employed with a basis set like 6-31G(d,p) or 6-311++G(d,p) to achieve reliable structural parameters. tjnpr.orgacs.orgnih.gov

The optimized geometry would reveal key structural details, such as the planarity of the naphthalene (B1677914) and biphenyl (B1667301) ring systems and the conformation of the central amide linkage (-CONH-). In related N-aryl benzamide (B126) structures, the amide group's geometry and its orientation relative to the aromatic rings are crucial for determining intermolecular interactions and crystal packing. yale.edu A slight twist between the aromatic rings and the amide plane is expected due to steric hindrance.

Illustrative Geometric Parameters of an Amide Linkage: The following table presents typical bond lengths and angles for an amide group, similar to what would be expected for this compound, based on general chemical principles and data from related structures.

| Parameter | Bond/Angle | Expected Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-N | ~1.35 Å |

| Bond Length | N-C (aromatic) | ~1.42 Å |

| Bond Angle | O=C-N | ~122° |

| Bond Angle | C-N-C | ~125° |

| Dihedral Angle | C(aromatic)-C-N-C(aromatic) | Varies (determines twist) |

This is an interactive table. Click on the headers to sort.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's electronic properties and chemical reactivity. acs.orgdoaj.org The HOMO, as the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. rsc.orgukm.my

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene and aniline-type nitrogen moieties, while the LUMO would likely be distributed over the phenylbenzamide portion, particularly the carbonyl group and the biphenyl system.

Example FMO Data for a Related Aromatic Amide: The table below shows representative HOMO, LUMO, and energy gap values calculated for a similar aromatic amide compound.

| Parameter | Energy (eV) |

| EHOMO | -6.5800 |

| ELUMO | -0.3518 |

| Energy Gap (ΔE) | 6.2282 |

This is an interactive table. Click on the headers to sort. Data is illustrative and based on values for a related compound.

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. acs.orgyale.edu The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials.

Red regions indicate negative electrostatic potential, rich in electron density, and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the carbonyl oxygen atom.

Blue regions denote positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. This potential is typically found around the acidic amide proton (N-H).

Green regions represent neutral or weakly charged areas, characteristic of the carbon-hydrogen framework of the aromatic rings.

The MEP map provides a clear, qualitative guide to the molecule's reactivity and intermolecular interaction patterns, such as hydrogen bonding. yale.edu

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concept.

For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (n) into the antibonding orbital (π) of the adjacent carbonyl group (nN → πC=O). This interaction is characteristic of amides and contributes to the stability and partial double-bond character of the C-N bond.

Illustrative NBO Analysis for Donor-Acceptor Interactions: This table shows example stabilization energies (E(2)) for a related molecule, indicating the strength of intramolecular charge transfer.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π* C=O | 39.49 |

| π C=C | π* C=C | 23.30 |

| LP(2) O | σ* C-N | 30.63 |

This is an interactive table. Click on the headers to sort. LP denotes a lone pair. Data is illustrative, based on findings for salicylanilide (B1680751) and chalcone (B49325) derivatives.

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of an atom's ability to attract electrons, χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer, η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Measures the energy stabilization upon accepting additional electronic charge, ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). tjnpr.org

These parameters provide a quantitative basis for comparing the reactivity of different molecules. A higher chemical hardness and lower softness for this compound would suggest significant stability.

Illustrative Global Reactivity Parameters: The following table provides example values for global reactivity descriptors calculated for a related compound.

| Parameter | Definition | Value (eV) |

| Ionization Potential (I) | -EHOMO | 5.9185 |

| Electron Affinity (A) | -ELUMO | 1.5747 |

| Chemical Hardness (η) | (I - A) / 2 | 2.1719 |

| Chemical Softness (S) | 1 / (2η) | 0.2302 |

| Electronegativity (χ) | (I + A) / 2 | 3.7466 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.2356 |

This is an interactive table. Click on the headers to sort. Data is illustrative and based on values for a related compound.

Simulated Spectroscopic Properties through Quantum Chemical Calculations

In addition to electronic and structural properties, computational methods can simulate various types of spectra. For instance, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. Comparing the computed spectrum with an experimental one is a standard method for confirming the structure of a synthesized compound.

Similarly, theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The agreement between the calculated and experimental NMR spectra provides further validation of the optimized molecular structure. Time-dependent DFT (TD-DFT) can also be used to simulate UV-Visible absorption spectra, providing insights into the electronic transitions within the molecule.

Theoretical Vibrational Frequencies (FT-IR)

Theoretical calculations, typically employing Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p), are used to predict the vibrational spectra of molecules. nih.govacs.org These calculations help in the assignment of complex experimental Fourier-transform infrared (FT-IR) spectra. For this compound, the vibrational modes can be assigned to specific functional groups and structural components.

The N-H stretching vibration is typically observed in the region of 3500–3300 cm⁻¹. nih.gov The carbonyl (C=O) stretching of the amide group is a strong, characteristic band expected in the infrared spectrum. Aromatic C-H stretching vibrations characteristically appear in the 3100-3000 cm⁻¹ range. acs.org The carbon-carbon (C=C) stretching vibrations within the phenyl and naphthalene rings generally occur between 1625 and 1400 cm⁻¹. nih.govderpharmachemica.com The C-N stretching vibration is anticipated in the 1200–1130 cm⁻¹ region. derpharmachemica.com A high correlation between theoretical and experimental values is often observed after applying a scaling factor to the computed frequencies. acs.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for the specified functional groups as found in related computational studies.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | ~3450 | Stretching of the amide N-H bond. |

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of C-H bonds in the naphthalene and phenyl rings. acs.org |

| C=O Stretch | ~1680 - 1650 | Stretching of the carbonyl group in the amide linkage. |

| Aromatic C=C Stretch | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings. nih.govderpharmachemica.com |

| C-N Stretch | ~1170 | Stretching of the carbon-nitrogen bond of the amide. derpharmachemica.com |

| C-H Out-of-Plane Bend | 850 - 750 | Bending vibrations of the aromatic C-H bonds out of the plane of the rings. derpharmachemica.com |

Computed NMR Chemical Shifts (¹H and ¹³C NMR)

The prediction of nuclear magnetic resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, is a powerful tool for structure elucidation. d-nb.info Calculations are often performed using functionals like B3LYP or M06-2X with appropriate basis sets. d-nb.infonih.gov

For this compound, the ¹H NMR spectrum would feature a characteristic singlet for the amide proton (N-H), typically in the downfield region. Protons on the naphthalene and biphenyl ring systems would appear as complex multiplets in the aromatic region (approximately 7.0-8.5 ppm).

The ¹³C NMR spectrum would show a distinct resonance for the carbonyl carbon (C=O) of the amide group, generally above 160 ppm. rsc.org The carbons of the naphthalene and phenyl rings would resonate in the approximate range of 110-150 ppm. acs.orgmdpi.com Computational studies on related structures demonstrate that DFT calculations can achieve high accuracy, with mean absolute errors often less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR chemical shifts when compared to experimental data. d-nb.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on computational studies of analogous structures.

| Atom Type | Spectrum | Predicted Chemical Shift (ppm) |

|---|---|---|

| Amide N-H | ¹H | > 9.0 |

| Aromatic Protons | ¹H | 7.0 - 8.5 |

| Carbonyl Carbon (C=O) | ¹³C | > 165 |

| Aromatic Carbons | ¹³C | 110 - 150 |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra (UV-Vis) of molecules by calculating excitation energies and oscillator strengths. respectprogram.orgarxiv.org This method allows for the characterization of electronic transitions, such as π→π* and n→π*, which are responsible for the molecule's absorption of light. arxiv.org Functionals like B3LYP, PBE0, and CAM-B3LYP are commonly used for these calculations. respectprogram.orgmdpi.com

For a conjugated system like this compound, which contains multiple aromatic rings, strong π→π* transitions are expected. arxiv.org TD-DFT calculations would predict the maximum absorption wavelengths (λmax) and the intensity of these transitions. Studies on polycyclic aromatic hydrocarbons (PAHs) and other complex organic molecules show that TD-DFT can reliably model their absorption properties. arxiv.orgmdpi.com The electronic transitions in such molecules often originate from the π electrons of the aromatic systems. researchgate.net

Table 3: Predicted Electronic Absorption Properties for this compound This table is a representation of typical TD-DFT output for aromatic amide compounds.

| Excitation | Predicted λmax (nm) | Oscillator Strength (f) | Dominant Transition Type |

|---|---|---|---|

| S₀ → S₁ | ~320-350 | > 0.5 | π→π* (HOMO → LUMO) |

| S₀ → S₂ | ~280-300 | > 0.3 | π→π* |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. nih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. scirp.org N-phenylbenzamide derivatives are known to target various biological systems, including protein kinases and kinetoplast DNA. scirp.orgacs.org

Prediction of Binding Modes and Conformations within Active Sites

Docking simulations predict how this compound fits into the binding pocket of a target protein. The simulation explores various possible conformations of the ligand and orientations within the active site. nih.gov For N-phenylbenzamide scaffolds, studies have shown they can act as protein kinase inhibitors by occupying the ATP-binding pocket. scirp.org The conformation with the most favorable binding energy is selected as the most likely binding mode. researchgate.netresearchgate.net The biphenyl and naphthalene moieties would likely engage in hydrophobic interactions within the receptor's pocket, while the central amide group provides a rigid linker and potential hydrogen bonding sites.

Identification of Key Amino Acid Residues and Hydrogen Bonding Networks

A critical output of molecular docking is the identification of specific amino acid residues that interact with the ligand. researchgate.net Hydrogen bonds are particularly important for stabilizing the ligand-receptor complex and conferring binding specificity. wikipedia.org In a typical protein kinase, the amide group of an N-phenylbenzamide inhibitor can form hydrogen bonds with backbone atoms of hinge region residues. scirp.org For instance, the amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor. nih.gov Hydrophobic amino acids would interact with the phenyl and naphthalene rings, and polar residues could interact with the amide linker. The identification of these interactions is key to understanding the structure-activity relationship (SAR) of the compound. dovepress.com

Assessment of Binding Affinities and Interaction Energies

Docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy in kcal/mol. researchgate.net A more negative score typically indicates a stronger and more stable interaction. These scores allow for the ranking of different ligands or different binding poses of the same ligand. scirp.org The total interaction energy is a sum of various components, including electrostatic, van der Waals, and hydrogen bonding energies. researchgate.net For related N-phenylbenzamide derivatives targeting protein kinases, favorable binding energies have been reported, indicating stable complex formation. scirp.org Comparing the binding energies of a series of related compounds can help in optimizing the lead structure for improved potency. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Protein-Ligand Complexes

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. researchgate.net This technique is particularly valuable for understanding the dynamic behavior and stability of a ligand, such as this compound, when it forms a complex with a protein. researchgate.netsamipubco.com The simulations provide a detailed view of the conformational changes and interactions that occur at the atomic level. researchgate.net

In a typical MD simulation study of a protein-ligand complex, the initial step involves preparing the system. This includes obtaining the 3D structures of the protein and the ligand, often from experimental data or homology modeling, and then docking the ligand into the protein's binding site. scirp.orgdovepress.com Software packages like GROMACS or AMBER are commonly used to run the simulations, employing force fields such as Amber99sb-ildn to define the potential energy of the system. researchgate.netscirp.org The complex is then solvated in a water box with ions to mimic physiological conditions, followed by energy minimization and equilibration steps. scirp.org

The core of the MD simulation is the production run, which can span from nanoseconds to microseconds, depending on the process being studied. nih.govnih.gov During the simulation, the trajectory of each atom is calculated by integrating Newton's laws of motion. Analysis of this trajectory provides critical information about the stability of the protein-ligand complex. Key parameters analyzed include:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the protein-ligand complex's backbone atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and is structurally stable. researchgate.netnih.gov

Root-Mean-Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions within the protein and ligand. researchgate.netnih.gov High RMSF values indicate greater mobility, which can be important for understanding binding and conformational changes. nih.gov

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the protein and the ligand are monitored throughout the simulation. The presence of stable hydrogen bonds is a strong indicator of a stable binding interaction. researchgate.netnih.gov

For N-phenylbenzamide derivatives, which share a core structure with this compound, MD simulations have been instrumental in evaluating their potential as inhibitors of various protein kinases. scirp.orgnih.gov These studies have shown that such compounds can form stable complexes with their target proteins, a crucial characteristic for potential therapeutic agents. scirp.orgnih.gov

| Parameter | Typical Value Range for Stable Complex | Information Gained |

|---|---|---|

| RMSD | < 3 Å | Overall structural stability of the complex. dovepress.com |

| RMSF | 0.1 - 0.2 nm (for stable regions) | Flexibility of different parts of the protein and ligand. nih.gov |

| Radius of Gyration | Stable around a mean value | Compactness and folding of the complex. nih.gov |

| Hydrogen Bonds | Consistent number of bonds | Strength and specificity of the protein-ligand interaction. nih.gov |

Advanced Intermolecular Interaction Analysis: Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.govresearchgate.net This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. nih.gov By mapping various properties onto this surface, a detailed picture of the forces holding the crystal together can be obtained.

The Hirshfeld surface is often visualized by mapping the normalized contact distance (dnorm). This property highlights regions of intermolecular contact, with red areas indicating contacts shorter than the van der Waals radii (strong interactions), white areas representing contacts around the van der Waals separation, and blue areas showing longer contacts. nih.govset-science.com For aromatic compounds similar to this compound, these red spots often correspond to hydrogen bonds and other close contacts like C-H···π interactions. nih.govnih.gov

Complementary to the 3D Hirshfeld surface are 2D fingerprint plots. crystalexplorer.net These plots summarize all the intermolecular contacts in the crystal by plotting the distance to the nearest atom exterior to the surface (de) against the distance to the nearest atom interior to the surface (di). set-science.com The resulting plot is a unique fingerprint for each crystal structure, and the percentage contribution of different types of atomic contacts can be calculated. nih.gov

For molecules containing phenyl and naphthalene groups, common intermolecular interactions revealed by Hirshfeld analysis include:

H···H contacts: These are typically the most abundant interactions and represent van der Waals forces. researchgate.netnih.gov

π-π stacking: The aromatic rings of the naphthalene and phenyl groups can interact through π-π stacking, which is a crucial stabilizing force in many organic crystals. nih.gov

The analysis of these interactions is vital for understanding the crystal packing, polymorphism, and physical properties of this compound.

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Nature of Interaction |

|---|---|---|

| H···H | 40 - 55 | Van der Waals forces, non-directional. researchgate.netnih.gov |

| C···H/H···C | 18 - 38 | Weak hydrogen bonding and van der Waals forces. nih.govresearchgate.netnih.gov |

| O···H/H···O | ~8 | Hydrogen bonding, directional and strong. nih.govresearchgate.net |

| C···C | Variable | π-π stacking interactions. nih.gov |

| N···H/H···N | Variable | Hydrogen bonding. nih.govresearchgate.net |

Investigation of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. analis.com.mymdpi.com These materials are of great interest for applications in optoelectronics, including optical switching, frequency conversion, and data storage. analis.com.my Organic molecules with extended π-conjugated systems and donor-acceptor groups are particularly promising candidates for NLO materials. analis.com.my

This compound possesses structural features that suggest it may have significant NLO properties. The naphthalene and phenyl rings provide an extended π-conjugated system, which facilitates electron delocalization. The benzamide linkage can act as part of a donor-π-acceptor (D-π-A) framework, which is known to enhance NLO responses. analis.com.my

The NLO properties of a molecule are typically investigated computationally using Density Functional Theory (DFT) calculations. analis.com.myresearchgate.net A key parameter that quantifies the second-order NLO response is the first hyperpolarizability (β). researchgate.net A large value of β indicates a strong NLO response. The calculation of β involves determining the molecule's response to an applied electric field. The total static first hyperpolarizability (βtot) is calculated from the individual tensor components of β.

For comparison, the β value of a new material is often compared to that of a standard NLO material like urea. Studies on similar organic molecules, such as chalcone derivatives and other naphthalene-containing compounds, have shown that they can exhibit first hyperpolarizability values many times greater than that of urea. analis.com.myacs.org This suggests that this compound could also be a promising NLO material.

| Compound Type | Methodology | Reported First Hyperpolarizability (βtot) (esu) |

|---|---|---|

| Urea (Reference) | Experimental/Computational | ~0.37 x 10-30 |

| Naphthalen-1-yl Ethynylated-Chalcone | DFT | 420.51 x 10-30analis.com.my |

| Imidazo[1,2-a]pyrimidine-Schiff Base | DFT | 140.909 x 10-32acs.org |

| Non-Fullerene DTS(FBTTh2)2-Based Derivatives | DFT | 13.44 x 10-27nih.gov |

Investigation of Biological Activities and Molecular Mechanisms in Vitro of N Naphthalen 2 Yl 4 Phenylbenzamide Analogues

Antiparasitic Activity and Target Engagement in Kinetoplastid Parasites

Analogues of N-naphthalen-2-yl-4-phenylbenzamide have demonstrated notable efficacy against kinetoplastid parasites, which are responsible for debilitating diseases such as African trypanosomiasis, Chagas disease, and leishmaniasis. nih.gov The primary target for these compounds is the unique mitochondrial DNA, known as kinetoplast DNA (kDNA). nih.gov

N-phenylbenzamide analogues have shown potent inhibitory effects against a range of kinetoplastid parasites. Specifically, bisarylimidamides, a class of these analogues, have exhibited submicromolar activity against Trypanosoma brucei, the causative agent of African sleeping sickness, as well as Trypanosoma cruzi, which causes Chagas disease, and Leishmania donovani, a primary cause of visceral leishmaniasis. nih.gov Other related structures, such as N-naphthalenesulfonamide derivatives, have also displayed significant trypanocidal and leishmanicidal activities in vitro. nih.gov For instance, certain sulfonamides showed remarkable activity and selectivity against T. cruzi epimastigotes and amastigotes. nih.gov Similarly, other derivatives have shown promising IC50 values against various Leishmania species. nih.govnih.gov

The antiparasitic action of these compounds is strongly linked to their interaction with the parasites' kinetoplast DNA (kDNA). nih.gov The kDNA is a network of thousands of interlocked circular DNA molecules within the single mitochondrion of these organisms, and its AT-rich nature makes it a prime target for DNA minor groove binders. nih.gov The binding of N-phenylbenzamide analogues to kDNA disrupts its structure and function, which is essential for the parasite's survival, ultimately leading to cell death. nih.gov

The primary mechanism of action for many N-phenylbenzamide analogues is their strong and selective binding to the minor groove of AT-rich DNA sequences, which are abundant in kDNA. nih.gov This binding is a well-established strategy for targeting the DNA of kinetoplastid parasites. nih.govnih.gov However, some analogues, particularly those containing bis(2-aminobenzimidazoles), have been shown to bind not only to the minor groove but also through intercalation, where the molecule inserts itself between the base pairs of the DNA. nih.gov This dual-binding capability can enhance the compound's disruptive effect on DNA. The specific mode of interaction—minor groove binding versus intercalation—can be influenced by the compound's chemical structure and its ionization state at physiological pH. nih.gov

A key aspect of the mechanism of action for some N-phenylbenzamide analogues is their ability to displace High Mobility Group (HMG)-box-containing proteins from their DNA binding sites. nih.gov These proteins are crucial for the proper function and organization of kDNA. nih.gov By binding to the DNA, the compounds competitively inhibit the binding of HMG-box proteins. nih.govnih.gov This displacement leads to the disruption of the kDNA network, which is a fatal event for the parasite. nih.gov

In Vitro Anticancer Activity and Apoptosis Induction Mechanisms

In addition to their antiparasitic properties, analogues of this compound have been investigated for their potential as anticancer agents. Naphthalene (B1677914) and benzamide (B126) moieties are recognized pharmacophores in the development of cytotoxic compounds. acgpubs.orgekb.eg

Various analogues have demonstrated significant cytotoxic effects against a broad spectrum of human cancer cell lines. For example, 2-amino-1,4-naphthoquinone-benzamide derivatives showed potent activity against the breast cancer cell line MDA-MB-231 and the colon cancer cell line HT-29. nih.gov Another analogue, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide, displayed significant antitumor activities against prostate cancer cell lines. nih.gov Furthermore, imidazole-based N-phenylbenzamide derivatives have shown good to moderate activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. researchgate.net The induction of apoptosis is a common mechanism through which these compounds exert their cytotoxic effects. nih.govnih.govresearchgate.net

The table below summarizes the in vitro cytotoxic activity of various this compound analogues against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 2-Amino-1,4-naphthoquinone-benzamide | MDA-MB-231 | Breast | 0.4 | nih.gov |

| 2-Amino-1,4-naphthoquinone-benzamide | HT-29 | Colon | <10 | nih.gov |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 | Prostate | 2.5 | nih.gov |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 | Prostate | 6.5 | nih.gov |

| Imidazole-based N-phenylbenzamide | A549 | Lung | <10 | researchgate.net |

| Imidazole-based N-phenylbenzamide | HeLa | Cervical | <10 | researchgate.net |

| Imidazole-based N-phenylbenzamide | MCF-7 | Breast | <10 | researchgate.net |

| 1-(4-(Benzamido)phenyl)-3-arylurea | MDA-MB-231 | Breast | Not Specified | nih.gov |

| 1-(4-(Benzamido)phenyl)-3-arylurea | MCF-7 | Breast | Not Specified | nih.gov |

| 1-(4-(Benzamido)phenyl)-3-arylurea | A549 | Lung | Not Specified | nih.gov |

| 2-(5-chlorobenzimidazolyl) naphthalene | HepG2 | Liver | 0.078 | acgpubs.org |

Induction of Apoptosis and Necrotic Pathways in Cancer Cells

Analogues of this compound have demonstrated a marked ability to induce programmed cell death, or apoptosis, in various cancer cell lines. Research into a series of 2-amino-1,4-naphthoquinone-benzamides showed that these compounds are effective inducers of apoptosis. nih.gov

Particularly, compounds designated as 5f and 5l significantly increased the sub-G1 phase cell population in a dose-dependent manner, which is a key indicator of apoptosis. nih.gov The cytotoxic effects of these novel benzamide derivatives were evaluated against several human cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). nih.gov

The findings indicate that nearly all the synthesized compounds exhibited greater potency than the standard chemotherapy drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. nih.gov For instance, the aniline (B41778) derivative 5e and the 3-nitroaniline (B104315) derivative 5l were found to be approximately 78.75 times more potent than cisplatin against this cell line. nih.gov Compound 5e also showed a 50.8-fold higher activity than cisplatin against the HT-29 colon cancer cell line. nih.gov This potent cytotoxic activity is primarily attributed to the induction of apoptosis. nih.gov

Table 1: Cytotoxic Activity of Selected 2-amino-1,4-naphthoquinone-benzamide Analogues

| Compound | Target Cell Line | IC₅₀ (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.4 | ~78.75x more potent |

| 5l | MDA-MB-231 | 0.4 | ~78.75x more potent |

| 5e | HT-29 | - | ~50.8x more potent |

Data sourced from studies on 2-amino-1,4-naphthoquinone-benzamide derivatives. nih.gov

Modulation of Cell Cycle Progression (e.g., Sub-G1 Accumulation)

The induction of apoptosis by these benzamide analogues is closely linked to their ability to modulate the cell cycle. A detailed analysis of the cell cycle distribution revealed that treatment with these compounds leads to a significant increase in the proportion of cells in the sub-G1 phase. nih.gov

This accumulation in the sub-G1 phase is a hallmark of apoptotic cell death, confirming that the cytotoxic effects of these compounds are mediated through the apoptotic pathway. nih.gov Specifically, compounds 5f and 5l caused a statistically significant increase in the sub-G1 population at concentrations of 10 µM and 30 µM. nih.gov The studies noted that the compounds did not cause significant alterations in the G1, S, or G2 phases of the cell cycle, suggesting a targeted effect on the induction of apoptosis rather than a general cell cycle arrest. nih.gov

Generation of Intracellular Reactive Oxygen Species (ROS) and Oxidative Stress

While direct studies on ROS generation by this compound were not identified in the provided search results, the broader class of 1,4-naphthoquinones, a core component of some active analogues, is known to induce oxidative stress. This often occurs through redox cycling, which generates reactive oxygen species, ultimately leading to apoptosis. The investigation of related imidazole-based N-phenylbenzamide derivatives also points towards mechanisms that could involve cellular stress pathways, although ROS generation was not explicitly detailed. nih.gov

Interaction with Molecular Targets in Cancer Cells (e.g., Tyrosine Kinases, Topoisomerases, VEGFR-2)

The molecular mechanism of action for some N-phenylbenzamide analogues involves interaction with specific molecular targets crucial for cancer cell survival and proliferation. Computational and biological studies on new imidazole-based N-phenylbenzamide derivatives have identified the ABL1 kinase protein as a potential target. nih.gov

Molecular docking and dynamic simulations revealed that active derivatives 4e and 4f exhibited a high binding affinity for this tyrosine kinase. nih.gov This interaction is believed to contribute to their cytotoxic effects. The IC₅₀ values for these compounds against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines ranged from 7.5 to 11.1 µM. nih.gov Furthermore, inhibition of Glyoxalase-I by its inhibitors has been shown to reduce the expression of key tyrosine kinases like PDGFR-β and VEGFR2, suggesting an indirect pathway by which related compounds might affect these targets. nih.gov

Downregulation of Chaperone Proteins (e.g., GRP78)

There is currently no direct evidence from the provided search results indicating that this compound or its close analogues specifically downregulate chaperone proteins such as GRP78. Further research is required to explore this potential mechanism of action.

Enzyme Inhibition Studies and Mechanistic Insights

Inhibition of Glyoxalase I (Glo-I)

The glyoxalase system, particularly the enzyme Glyoxalase I (Glo-I), is a critical target in cancer therapy due to its role in detoxifying cytotoxic byproducts of glycolysis, a process often upregulated in cancer cells. nih.gov Glo-I inhibitors can prevent this detoxification, leading to an accumulation of toxic metabolites and subsequent cell death.

While direct inhibition by this compound itself is not specified, related structures have been investigated as Glo-I inhibitors. For instance, S-(N-hydroxy-N-methylcarbamoyl)glutathione was designed as a tight-binding inhibitor of Glo-I, mimicking the enediol intermediate of the enzyme's reaction pathway. nih.gov Studies on other Glo-I inhibitors like ethyl pyruvate (B1213749) (EP) and BrBzGSHCp2 have demonstrated that their action leads to reduced proliferation, migration, and colony formation in hepatocellular carcinoma cell lines. nih.gov This highlights the therapeutic potential of targeting the Glo-I pathway with novel inhibitors. nih.govnih.gov

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus. researchgate.netresearchgate.net

While the broader class of benzamides and related structures have been investigated for DPP-IV inhibition, there is limited publicly available research specifically detailing the DPP-IV inhibitory activity of this compound or its close analogues. Studies on related scaffolds, such as N-phenylphthalimides and dihydropyrimidine (B8664642) phthalimide (B116566) hybrids, have shown that these classes of compounds can act as potent DPP-IV inhibitors. nih.govnih.gov For instance, novel dihydropyrimidine phthalimide hybrids have demonstrated significant in vitro and in vivo DPP-4 inhibitory activity, with some compounds exhibiting stronger and more extended activity than the reference drug alogliptin. nih.gov Similarly, a series of N-phenylphthalimide analogues were developed as nonpeptide small-molecular DPP-IV inhibitors, with some derivatives showing high potency. nih.gov However, direct evidence and inhibitory concentration (IC₅₀) values for this compound analogues are not readily found in the current body of scientific literature.

Inhibition of Papain-like Cysteine Proteases (PLpro) from Coronaviruses (e.g., SARS-CoV, SARS-CoV-2)

The papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2, is an essential enzyme for viral replication. It is responsible for cleaving the viral polyprotein and also plays a role in evading the host's innate immune response, making it a prime target for antiviral drug development. nih.govnih.gov

Naphthalene-based compounds have been identified as a promising class of non-covalent inhibitors of PLpro. A notable example is the lead compound GRL-0617, which contains a naphthalene moiety and was initially developed as an inhibitor of SARS-CoV PLpro. nih.gov Given the high similarity between the PLpro of SARS-CoV and SARS-CoV-2, GRL-0617 and its analogues have been extensively studied as potential inhibitors of SARS-CoV-2 PLpro. nih.gov

Research has focused on the structure-activity relationships (SAR) of benzamide-based PLpro inhibitors. For instance, studies on (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl) benzamide have provided insights into the binding modes of this class of inhibitors. nih.gov The naphthalene ring of these inhibitors typically binds in a tight hydrophobic pocket of the enzyme. nih.gov Computational and experimental studies have confirmed that the 1-naphthyl group is generally preferred over the 2-naphthyl group for activity. nih.gov The replacement of the carboxamide functionality with a sulfonamide has also yielded potent PLpro inhibitors with significant antiviral activity. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 5-acetamido-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide (Control) | SARS-CoV-2 PLpro | 5.0 | nih.gov |

Inhibition of Alpha-Glucosidase

Alpha-glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition can delay glucose absorption and help manage postprandial hyperglycemia in patients with type 2 diabetes. nih.gov

There is a lack of specific data in the scientific literature regarding the alpha-glucosidase inhibitory activity of this compound analogues. However, research into structurally related compound classes has shown promise. For example, a series of phthalimide-phenoxy-1,2,3-triazole-N-phenylacetamides were synthesized and evaluated as alpha-glucosidase inhibitors, with many of the compounds showing more potent inhibition than the standard drug, acarbose. nih.gov In that series, the 4-bromo derivative was identified as the most potent, with a competitive mode of inhibition. nih.gov These findings suggest that the broader scaffold containing amide and aromatic functionalities may be a fruitful area for the development of new alpha-glucosidase inhibitors, though direct studies on this compound analogues are needed.

Inhibition of Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Inhibitors of these enzymes are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govmdpi.com

While direct studies on this compound analogues are limited, research on related benzamide and naphthalene-containing structures has demonstrated cholinesterase inhibitory activity. For instance, a series of 2-hydroxy-N-phenylbenzamides (salicylanilides) were found to moderately inhibit AChE, with IC₅₀ values ranging from 33.1 to 85.8 µM, and to a lesser extent, BChE. mdpi.comresearchgate.net The introduction of phosphorus-based esters to this scaffold significantly improved activity against BChE. mdpi.comresearchgate.net

Another study focused on 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives, which are structurally related to the target compound. nih.gov In this series, the compound with an ortho-nitro substitution on the N-phenyl ring showed the highest inhibitory potency against AChE. nih.gov Additionally, a hybrid molecule containing a naphthalene-sulfonamide-benzamide scaffold was designed based on the structure of donepezil (B133215) and was found to be a moderate inhibitor of human AChE. mdpi.com

| Compound Class/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-Hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 | mdpi.comresearchgate.net |

| 2-Hydroxy-N-phenylbenzamides | BChE | 53.5 - 228.4 | mdpi.comresearchgate.net |

| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | BChE | 2.4 | mdpi.comresearchgate.net |

| 4-(1,3-dioxoisoindolin-2-yl)-N-(2-nitrophenyl)benzamide | AChE | 1.1 | nih.gov |

| N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide | AChE | Moderate inhibition at 10 µM | mdpi.com |

Antimicrobial Activity and Modes of Action

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria (e.g., S. aureus, L. monocytogenes, E. coli, P. aeruginosa, K. pneumoniae, MRSA)

The search for new antibacterial agents is critical due to the rise of drug-resistant pathogens. Naphthalene and benzamide derivatives have been explored for their potential antibacterial properties. ijpsjournal.comresearchgate.net

Studies on N-phenylbenzamides have demonstrated their potential as antibacterial agents against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.gov Similarly, novel N-naphthoyl-phenylglyoxamide-based compounds have been synthesized and shown to have antibacterial activity against S. aureus, with one of the hydrochloric acid salts of these derivatives exhibiting a minimum inhibitory concentration (MIC) of 16 μg/mL. nih.gov Other research on N-arylcinnamamides, which can be considered open analogues of naphthalenecarboxanilides, has also shown significant activity against various staphylococcal strains, including methicillin-resistant S. aureus (MRSA). nih.gov

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-phenylbenzamide derivative (5a) | E. coli | 3.12 | nanobioletters.com |

| N-p-tolylbenzamide derivative (6b) | E. coli | 3.12 | nanobioletters.com |

| N-phenylbenzamide derivative (5a) | B. subtilis | 6.25 | nanobioletters.com |

| N-(4-chlorophenyl)benzamide derivative (6c) | B. subtilis | 6.25 | nanobioletters.com |

| N-naphthoyl-phenylglyoxamide HCl salt (22b) | S. aureus | 16 | nih.gov |

Antifungal Properties Against Pathogenic Fungi (e.g., Candida species)

Fungal infections, particularly those caused by Candida species, are a significant health concern, and the emergence of resistant strains necessitates the development of new antifungal agents. mdpi.comnih.govnih.gov

Naphthalene and benzamide derivatives have shown promise in this area. For example, novel naphthalen-2-acyl imidazolium (B1220033) salts have been synthesized and demonstrated prominent anti-Candida activity, with some derivatives showing MIC values as low as 3.125 to 6.26 μg/mL. nih.govnih.gov One of the most potent compounds in this series also showed activity against the emerging multidrug-resistant pathogen Candida auris. nih.govnih.gov Studies on N-phenylbenzamides have also confirmed their potential to inhibit the growth of Candida albicans. nih.gov Furthermore, research on cinnamic and benzoic acid amides revealed that certain derivatives exhibit strong antifungal activity against C. krusei, with one compound showing a lower MIC value than the standard drug fluconazole. mdpi.com

| Compound Class/Derivative | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Naphthalen-2-acyl imidazolium salts (NAIMSs) | Candida spp. | 3.125 - 6.26 | nih.govnih.gov |

| NAIMS 7c | C. auris | >100 | nih.govnih.gov |

| Benzoic acid amide derivative (Compound 16) | C. krusei ATCC 14243 | 7.8 | mdpi.com |

| Benzoic acid amide derivative (Compound 16) | C. auris | 85.3 | mdpi.com |

| Fluconazole (Reference) | C. krusei ATCC 14243 | 16 | mdpi.com |

Disruption of Microbial Cell Membranes and Intracellular Processes

While direct studies on the specific mechanisms of action for this compound and its analogues are not extensively available in peer-reviewed literature, the antimicrobial activity of structurally related compounds, such as N-phenylbenzamides and naphthalene derivatives, suggests potential pathways for their biological effects. These include the disruption of microbial cell membranes and interference with essential intracellular processes.

The lipophilic nature of the naphthalene and phenyl rings in this compound suggests a potential for interaction with the lipid bilayers of microbial cell membranes. This interaction can lead to a loss of membrane integrity, causing leakage of vital cellular components and ultimately leading to cell death. The mechanism of membrane disruption can vary, ranging from the formation of pores to the fluidization of the membrane, which compromises its function as a selective barrier.

Furthermore, the benzamide moiety is a common feature in many biologically active compounds. For instance, some N-phenylbenzamides have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov The differential susceptibility of these bacteria may be attributed to the structural differences in their cell envelopes. nih.gov In Gram-negative bacteria, compounds may need to traverse the outer membrane to reach their target, while in Gram-positive bacteria, the interaction might be more direct with the peptidoglycan layer and the cytoplasmic membrane. nih.gov

Beyond direct membrane damage, it is plausible that analogues of this compound could interfere with crucial intracellular processes. The planarity and aromaticity of the naphthalene and phenyl rings may facilitate intercalation into DNA or binding to essential enzymes, thereby inhibiting DNA replication, transcription, or protein synthesis. For example, certain naphthalene derivatives have been shown to exert their antimicrobial effects through such intracellular targets.

The investigation into the precise molecular mechanisms of this compound analogues is an active area of research. Future studies employing techniques such as electron microscopy, fluorescence-based membrane permeability assays, and specific enzyme inhibition assays will be crucial to elucidate the exact mode of action of these compounds.

Structure Activity Relationship Sar Studies of N Naphthalen 2 Yl 4 Phenylbenzamide Derivatives

Impact of Substituent Position and Electronic Properties on Biological Activity

The biological activity of N-naphthalen-2-yl-4-phenylbenzamide derivatives is significantly influenced by the nature, position, and electronic properties of substituents on both the naphthalene (B1677914) and phenyl rings. Research on analogous structures, such as 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates and 2-amino-1,4-naphthoquinone-benzamide derivatives, provides valuable insights into these relationships.

Studies on 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates and their 2-nitrophenyl analogs have demonstrated a clear link between substituent electronic properties and antimicrobial activity. For instance, the presence of electron-withdrawing groups on the phenyl ring was shown to modulate the biological efficacy. researchgate.net A general trend observed is that an increase in the electron-withdrawing nature of the substituent, as quantified by electronic constants (σ*), can lead to an increase in general antimicrobial activity. researchgate.net Furthermore, the lipophilicity and bulkiness of the substituents also play a critical role. In a series of these compounds, the in vitro antimycobacterial activity against M. kansasii was found to be dependent on both the lipophilicity (log P) and the molar volume of the substituents. researchgate.net

For example, 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate and 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate exhibited notable antistaphylococcal and antimycobacterial activities. researchgate.net However, increasing the bulk of the carbamate (B1207046) tail beyond a propyl or isopropyl group led to a decrease in activity. researchgate.net

Similarly, in a series of 2-amino-1,4-naphthoquinone-benzamide derivatives, the nature and position of substituents on the terminal phenyl ring dictated the cytotoxic activity against various cancer cell lines. The introduction of electron-withdrawing groups like chloro and nitro groups, as well as their positions on the phenyl ring, significantly impacted the potency. For example, a dichlorophenyl substitution at the 2 and 4 positions of the terminal benzamide (B126) ring was found to be effective. d-nb.infonih.gov

In another related study on 7-propanamide benzoxaboroles, a derivative featuring an N-(naphthalene-2-yl)propanamide moiety was synthesized and evaluated. The 2-naphthyl analogue showed a decrease in potency compared to its 1-naphthyl and phenyl counterparts in antiproliferation assays. acs.org This highlights the importance of the specific attachment point on the naphthalene ring system. The study also explored various substitutions on a phenyl ring in a similar series, noting that simple halogen or alkyl modifications did not significantly improve activity over the unsubstituted compound, whereas certain biphenyl (B1667301) substitutions showed enhanced potency. acs.org

Correlation of Physicochemical Properties (e.g., pKa) with Biomolecular Interactions

In a study of N-phenylbenzamide derivatives designed to target the kinetoplastid DNA (kDNA) of parasites, a direct correlation was observed between the measured pKa of the compounds and their DNA binding affinities. acs.orgnih.gov The derivatives were synthesized with different heterocyclic replacements for the 2-aminoimidazoline (B100083) rings of the lead compound, resulting in molecules with varying pKa values. acs.org The study found that the different ionization states of these analogs at a physiological pH of 7.4 correlated with their ability to bind to AT-rich DNA. acs.orgnih.gov Specifically, for two of the three series of compounds synthesized, the DNA binding affinities, measured as the change in melting temperature (ΔTm), were correlated with their pKa values. acs.orgnih.gov This suggests that the charge and protonation state of the molecule are crucial for its interaction with the minor groove of DNA.

Identification of Key Pharmacophoric Features for Target Binding and Efficacy

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the key pharmacophoric features of this compound derivatives is fundamental to understanding their mechanism of action and for designing new, more potent analogs.

Computational methods, such as pharmacophore modeling, are instrumental in this process. For the broader class of N-phenylbenzamide derivatives, pharmacophore models have been developed to identify essential features for activities like protein kinase inhibition. These models typically highlight the importance of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. nih.gov For instance, a pharmacophore model for novel anti-HCV protease inhibitors identified one hydrogen bond acceptor, one hydrogen bond donor, and three hydrophobic sites as crucial for activity. nih.gov

Based on the structure of this compound, several key pharmacophoric features can be postulated:

The Naphthalene and Phenyl Rings: These bulky, hydrophobic groups are likely to engage in hydrophobic interactions with the target protein. The extended aromatic system of the naphthalene moiety can participate in π-π stacking interactions.

The Amide Linker (-CO-NH-): This group is a classic hydrogen bond donor (the N-H group) and acceptor (the C=O group). It can form crucial hydrogen bonds with amino acid residues in the binding pocket of a target protein, providing significant binding affinity and specificity.

Aromatic Hydroxyl or Amino Groups: If present as substituents, these can also act as key hydrogen bond donors and/or acceptors.

The spatial arrangement of these features is critical. The rigidity of the benzamide core, combined with the rotational freedom of the naphthalene and phenyl rings, allows the molecule to adopt specific conformations to fit into a binding site. The relative orientation of the hydrophobic groups and the hydrogen bonding elements, dictated by the amide linkage, forms the core of the pharmacophore.

Comparative Analysis of Analog Series-Based Scaffolds (ASB)

The systematic evaluation of analog series-based scaffolds (ASB) is a powerful strategy in medicinal chemistry to understand how changes in the core structure of a molecule affect its biological activity. For the this compound scaffold, this involves comparing it with other related scaffolds to identify which structural motifs are most favorable for a particular biological target.

For example, a study on benzimidazole (B57391) derivatives as anticancer agents provides a relevant comparative analysis. In this study, different substituents were placed on the benzimidazole ring, and their effects on cytotoxicity were evaluated. rsc.org The findings revealed that the nature and position of these substituents significantly influenced the anticancer activity. For instance, the introduction of a 4-hydroxyphenyl group on the benzamide moiety of a benzimidazole derivative led to enhanced efficacy against MCF-7 cancer cells. rsc.org This type of analysis allows for the identification of privileged substitution patterns on a given scaffold.

While direct comparative studies of a broad range of analog series for this compound are limited in the public domain, the principles can be inferred from related work. For instance, comparing the N-naphthalen-2-yl moiety to other aromatic systems like biphenyl, quinoline, or indole (B1671886) attached to the 4-phenylbenzamide (B1268870) core would provide valuable SAR data. Such a comparative analysis would help to determine whether the size, shape, and electronic properties of the naphthalene ring are optimal for a specific target or if other scaffolds could offer improved activity, selectivity, or physicochemical properties.

Strategic Scaffold Hopping and Bioisosteric Replacement for Activity Modulation

Scaffold hopping and bioisosteric replacement are key strategies in drug design to explore new chemical space, improve potency, enhance drug-like properties, and circumvent patent limitations. nih.govuniroma1.itresearchgate.netrsc.orgnih.gov

Scaffold hopping involves replacing the central core of a molecule with a different scaffold while maintaining the original orientation of the key binding groups. nih.govuniroma1.it In the context of this compound, one could envision replacing the 4-phenylbenzamide core with other heterocyclic or non-aromatic scaffolds that can present the naphthalene and other key substituents in a similar spatial arrangement. The goal is to identify novel core structures that may offer improved properties, such as enhanced solubility, better metabolic stability, or higher affinity for the target. uniroma1.it

Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, leading to a similar biological response. researchgate.net This can be applied to various parts of the this compound structure:

Amide Bond Bioisosteres: The amide bond can be replaced with other groups like a reverse amide, an ester, a ketone, or various five-membered heterocycles to alter properties like metabolic stability and hydrogen bonding capacity.

Naphthalene and Phenyl Ring Bioisosteres: The naphthalene or phenyl rings could be replaced with other aromatic or heteroaromatic systems such as quinoline, indole, benzofuran, or thiophene. These replacements can modulate the electronic properties, lipophilicity, and potential for specific interactions (e.g., hydrogen bonding with a heteroatom).

Substituent Bioisosteres: Functional groups on the aromatic rings can be swapped. For example, a carboxylic acid group could be replaced with a tetrazole, or a hydroxyl group with a hydroxamic acid, to fine-tune acidity and binding interactions.

These strategies are powerful tools for optimizing lead compounds. By systematically applying scaffold hopping and bioisosteric replacement, medicinal chemists can modulate the activity of this compound derivatives to achieve the desired therapeutic profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

For this compound derivatives, a QSAR model would typically be developed using a dataset of analogs with known biological activities. The process involves:

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These can include constitutional descriptors (e.g., molecular weight, number of rings), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and electronic descriptors (e.g., dipole moment, partial charges).

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like gene expression programming, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques, including cross-validation and the use of an external test set of compounds that were not used in the model development.

While specific QSAR models for this compound are not widely published, studies on structurally related compounds have demonstrated the utility of this approach. For example, a QSAR study on 2-Phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives successfully developed both linear and non-linear models to predict their anticancer activity. nih.gov The models highlighted the importance of specific molecular descriptors in determining the biological effect. Another study on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors also utilized 2D-QSAR to elucidate the descriptors controlling the activity against different enzyme isoforms.

A QSAR model for this compound derivatives could provide valuable insights into the structural requirements for their biological activity and guide the design of more potent analogs.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways for Enhanced Yield and Sustainability

The future synthesis of N-naphthalen-2-yl-4-phenylbenzamide and its analogs will likely focus on methods that improve efficiency, yield, and environmental sustainability. Traditional amide bond formation often relies on coupling reagents that can generate significant waste. Modern approaches are moving towards more atom-economical and greener alternatives.

Future synthetic strategies could include:

Catalytic Amidation: Exploring transition-metal-catalyzed or enzyme-mediated direct amidation of 4-phenylbenzoic acid and naphthalen-2-amine would circumvent the need for stoichiometric activating agents.

Flow Chemistry: Implementing continuous flow reactors could offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processing.

Green Solvents: Investigating the use of environmentally benign solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds. For instance, Fe-promoted reactions of nitroarenes with acyl chlorides have been successfully carried out in water, offering a greener route to N-aryl amides .

One-Pot Reactions: Designing multi-component reactions where the starting materials react in a single vessel to form the final product can significantly reduce purification steps and solvent usage. For example, a three-component reaction of isatoic anhydride (B1165640), primary amines, and 2-bromoacetophenone derivatives has been shown to produce N-alkyl benzamide (B126) derivatives in high yields nih.gov.

Table 1: Comparison of Potential Synthetic Methodologies

| Method | Potential Advantages | Key Considerations |

|---|---|---|

| Catalytic Amidation | Reduced waste, milder reaction conditions. | Catalyst cost and recyclability. |

| Flow Chemistry | High reproducibility, enhanced safety, easy scale-up. | Initial setup cost and optimization of flow parameters. |

| Green Solvents | Reduced environmental impact, improved safety. | Solubility of reactants and catalyst compatibility. |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. | Complexity of reaction design and potential for side reactions. |

Detailed Biophysical Studies of Ligand-Biomolecule Interactions

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its potential mechanism of action. A suite of biophysical techniques can provide detailed insights into these interactions.

Future biophysical investigations could involve:

Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of binding, such as enthalpy (ΔH), entropy (ΔS), and the dissociation constant (Kd), providing a complete thermodynamic profile of the interaction. ITC is considered a gold standard for quantifying binding affinity wikipedia.org.

Surface Plasmon Resonance (SPR): To study the kinetics of binding and dissociation in real-time, offering valuable information on the rates of association (kon) and dissociation (koff) nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site of this compound on a target protein and to determine the solution structure of the complex. Ligand-observed NMR techniques are particularly useful for detecting weak interactions, which is relevant in the early stages of drug discovery nih.gov.

X-ray Crystallography: To obtain a high-resolution, three-dimensional structure of this compound bound to its biological target, revealing the precise atomic-level interactions that govern binding and selectivity.

Table 2: Biophysical Techniques for Studying Ligand-Biomolecule Interactions

| Technique | Information Obtained | Throughput |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry, enthalpy, entropy. | Low |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (Kd). | Medium to High |

| Nuclear Magnetic Resonance (NMR) | Binding site, structural changes, binding affinity (Kd). | Low to Medium |

| X-ray Crystallography | High-resolution 3D structure of the complex. | Low |

Advanced Computational Studies to Refine Mechanistic Understanding

Computational chemistry offers powerful tools to complement experimental studies by providing a deeper understanding of the molecular interactions and guiding the design of new analogs.

Future computational research on this compound could encompass:

Molecular Docking: To predict the preferred binding orientation of this compound within the active site of various target proteins. This can help in identifying potential biological targets and in understanding the structural basis of its activity scialert.netmdpi.comresearchgate.net.

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and revealing conformational changes that may occur upon binding. MD simulations have been used to study the interaction of naphthalene-containing ligands with their targets nih.govnih.govarxiv.org.

Quantitative Structure-Activity Relationship (QSAR): To develop mathematical models that correlate the chemical structure of this compound and its analogs with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds nih.gov.

Application of High-Throughput Screening and Fragment-Based Drug Discovery in this compound Research

To explore the broader biological potential of the this compound scaffold, high-throughput screening (HTS) and fragment-based drug discovery (FBDD) are invaluable approaches.

Future research in this area could involve:

High-Throughput Screening (HTS): Screening a library of analogs of this compound against a wide range of biological targets to identify novel activities. HTS allows for the rapid testing of thousands of compounds, accelerating the discovery of "hit" molecules azolifesciences.comdoccheck.comresearchgate.netacs.org.

Fragment-Based Drug Discovery (FBDD): Using the core fragments of this compound (i.e., naphthalene (B1677914), biphenyl (B1667301), and benzamide) to screen for weak binding to a target of interest. Hits from this screen can then be grown or linked together to generate more potent lead compounds. FBDD is an efficient method for exploring chemical space and often yields leads with better physicochemical properties nih.gov.

Development of this compound Analogues as Molecular Probes for Biological Pathways

Analogs of this compound can be developed into molecular probes to investigate biological pathways and to visualize target engagement in living systems.

Future directions for the development of molecular probes include:

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold would allow for the visualization of its subcellular localization and its interaction with target proteins using techniques like fluorescence microscopy and flow cytometry. The synthesis of fluorescently labeled peptides and small molecules is a well-established field bachem.comacs.org.

Affinity-Based Probes: Incorporating a reactive group or a photoaffinity label into the structure of this compound would enable the covalent labeling and subsequent identification of its binding partners within a complex biological sample.

Biotinylated Probes: Conjugating biotin to this compound would facilitate the isolation and identification of its target proteins through affinity purification using streptavidin-coated beads.

The development of such chemical tools is essential for moving beyond simply identifying a biological activity to truly understanding the underlying molecular mechanisms nih.govmskcc.orgnih.govacs.org.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.